N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
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Overview
Description
- N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex heterocyclic compound.
- Its structure consists of a pyridazinone core fused with a tetraazolo ring system.
- The phenethyl group (C6H5CH2CH2-) is attached to the nitrogen atom of the pyridazinone ring.
- This compound exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
- One synthetic route involves cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine .
- Alkynyl heterocycles can also serve as effective dipolarophiles for pyridine N-imine, leading to analogous compounds.
- Industrial production methods may involve modifications of these synthetic routes.
Chemical Reactions Analysis
- N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various reactions:
- Oxidation: Oxidative transformations of the phenethyl group or the pyridazinone moiety.
- Reduction: Reduction of the carbonyl group or other functional groups.
- Substitution: Nucleophilic substitution reactions at various positions.
- Common reagents include hydrazine, alkynes, and various oxidants/reductants.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
- Similar compounds include other pyridazinones, pyridazines, and tetraazolo-fused heterocycles.
- N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide stands out due to its unique combination of fused rings and substituents.
Remember that this compound’s applications and properties are still actively researched, and its full potential awaits further exploration
Properties
Molecular Formula |
C18H21N7O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H21N7O/c26-18(19-11-10-14-5-2-1-3-6-14)15-7-4-12-24(13-15)17-9-8-16-20-22-23-25(16)21-17/h1-3,5-6,8-9,15H,4,7,10-13H2,(H,19,26) |
InChI Key |
SDYFHFAMXUTYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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